molecular formula C10H7ClN2O2 B1440710 (4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one CAS No. 1142199-36-7

(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one

Cat. No. B1440710
CAS RN: 1142199-36-7
M. Wt: 222.63 g/mol
InChI Key: YGVVFSILAGGCJJ-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one, or CMIP, is a synthetic compound used in scientific research with a variety of applications. CMIP has a wide range of biochemical and physiological effects and has been used in the laboratory for various experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate

    This compound has been synthesized using a reaction involving 3,5-dihydroxybenzoic acid and α-chloromethyl pyridine. The effects of temperature and time on the esterification and etherification processes were explored (Wang Xiu-jian, 2009).

  • Synthesis of New Pyridyl-5-one Derivatives

    This compound forms the basis for synthesizing various derivatives through reactions with aryl aldehydes, leading to the creation of new heterocyclic compounds (El‐Badawi et al., 2008).

  • Preparation of Isoxazolo[5,4-b]pyridin-6(7H)-ones

    A series of these compounds were prepared with high stereochemical control, indicating potential for diverse synthetic applications (Suárez et al., 2000).

Photonic and Electrochemical Properties

  • Photochromic and Ionochromic Properties

    Azomethine imines based on this compound exhibit photochromic and ionochromic properties, indicating potential use in molecular switches and sensors (Bren et al., 2018).

  • Electrochemical and Optical Properties

    Electrochromic properties of 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives, containing conjugated pyridine fragments, were investigated, showing potential for use in electrochromic devices (Chicheva et al., 2019).

Applications in Organic Synthesis

  • Green Synthesis of Isoxazol-5(4H)-one Derivatives: The use of salicylic acid in the synthesis of isoxazol-5(4H)-one derivatives demonstrates an environmentally friendly approach to producing these compounds (Kiyani et al., 2019).

properties

IUPAC Name

3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-5-9-8(10(14)15-13-9)4-7-2-1-3-12-6-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVFSILAGGCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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